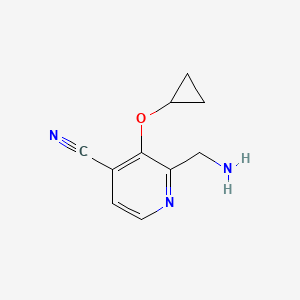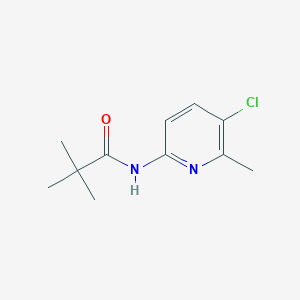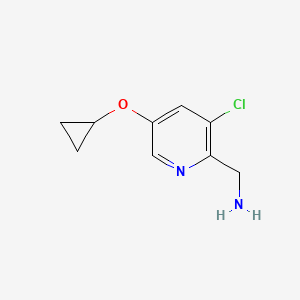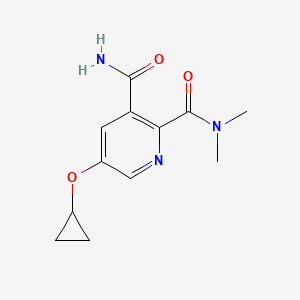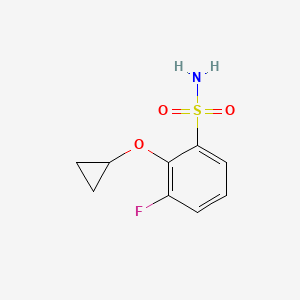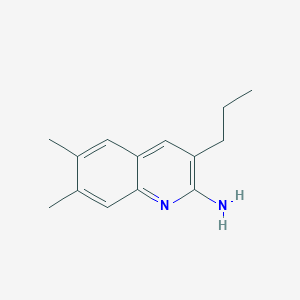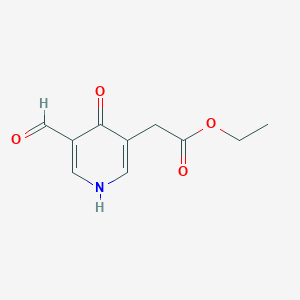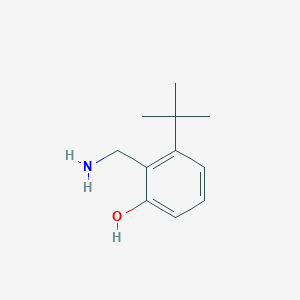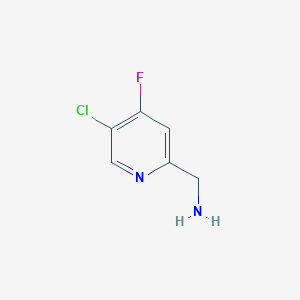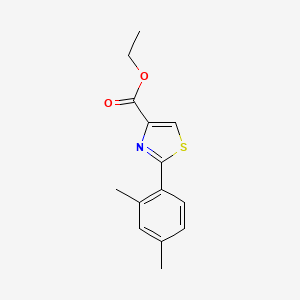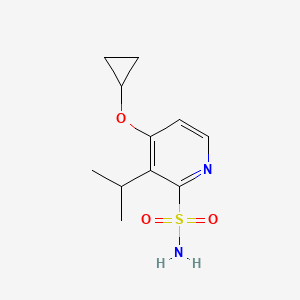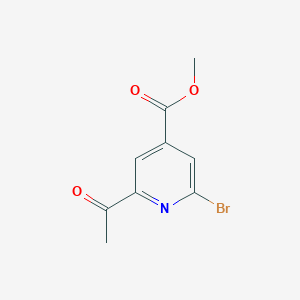
Methyl 2-acetyl-6-bromoisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetyl-6-bromoisonicotinate is an organic compound that belongs to the class of brominated pyridine derivatives It is characterized by the presence of a bromine atom at the 6-position of the isonicotinic acid methyl ester, with an acetyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-bromoisonicotinate typically involves the bromination of methyl isonicotinate followed by acetylation. One common method includes:
Bromination: Methyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce the bromine atom at the 6-position.
Acetylation: The brominated product is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation and reduction reactions yield carboxylic acids or alcohols, respectively.
- Coupling reactions yield biaryl or vinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetyl-6-bromoisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the synthesis of functional materials, such as liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Wirkmechanismus
The mechanism of action of Methyl 2-acetyl-6-bromoisonicotinate depends on its specific application. In medicinal chemistry, its derivatives may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromoisonicotinate: Lacks the acetyl group at the 2-position, making it less versatile in certain synthetic applications.
Methyl nicotinate: Lacks both the bromine and acetyl groups, resulting in different reactivity and applications.
2-Acetyl-6-bromopyridine: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness: Methyl 2-acetyl-6-bromoisonicotinate is unique due to the combination of the bromine, acetyl, and ester groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H8BrNO3 |
|---|---|
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
methyl 2-acetyl-6-bromopyridine-4-carboxylate |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3 |
InChI-Schlüssel |
ROVMPRPLUKWAIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


